Product packaging for 3-Hydroxy-5-oxohexanoic acid(Cat. No.:CAS No. 109138-72-9)

3-Hydroxy-5-oxohexanoic acid

Cat. No.: B035566
CAS No.: 109138-72-9
M. Wt: 146.14 g/mol
InChI Key: APWDZEIBFNZVND-UHFFFAOYSA-N
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Description

3-Hydroxy-5-oxohexanoic acid is a valuable β-hydroxy ketone derivative that serves as a critical synthetic intermediate and a metabolite of interest in biochemical research. Its primary research significance lies in its role as a key precursor in the chemical and enzymatic synthesis of statin-class molecules, such as mevastatin and related compounds that inhibit HMG-CoA reductase, a pivotal enzyme in the cholesterol biosynthesis pathway. Researchers utilize this compound to study the structural requirements for enzyme inhibition and to develop novel synthetic routes for pharmacologically active molecules. Beyond its application in medicinal chemistry, this compound is also investigated in metabolic studies, particularly concerning the degradation pathways of fatty acids and branched-chain amino acids, providing insights into cellular energy metabolism and metabolic disorders. Its bifunctional structure, featuring both a carboxylic acid and a ketone group, makes it a versatile building block for organic synthesis, enabling the construction of complex, polyfunctional architectures. This product is intended for laboratory research purposes only, offering scientists a high-quality standard for their investigations in chemistry, biochemistry, and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B035566 3-Hydroxy-5-oxohexanoic acid CAS No. 109138-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(7)2-5(8)3-6(9)10/h5,8H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWDZEIBFNZVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109138-72-9
Record name 3-Hydroxy-5-oxohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109138-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-5-oxohexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109138729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Metabolic Pathways and Biological Roles of 3 Hydroxy 5 Oxohexanoic Acid

Central Metabolic Intermediate in Biosynthetic Pathways

Current research primarily highlights the role of 3-hydroxy-5-oxohexanoic acid in catabolic (degradative) processes. Its direct, significant role as a central intermediate in major anabolic (biosynthetic) pathways is not extensively documented in the reviewed scientific literature.

Role in Fatty Acid Biosynthesis

While structurally related to intermediates in fatty acid metabolism, a direct role for this compound as a precursor or intermediate in the primary fatty acid biosynthesis (FAS) pathway is not established. The FAS pathway involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, with key intermediates like 3-oxoacyl-ACP and 3-hydroxyacyl-ACP. agriculturejournals.czsmpdb.ca The degradation of this compound can yield acetate (B1210297) and butyrate (B1204436), which can be converted to acetyl-CoA. asm.orgasm.org Acetyl-CoA is the primer molecule for de novo fatty acid synthesis, representing an indirect link. smpdb.ca However, this compound itself is not a direct building block in this anabolic sequence.

Involvement in Amino Acid Anabolism

There is no direct evidence to suggest that this compound is an intermediate in the anabolism (synthesis) of amino acids. Related compounds, however, appear in catabolic pathways. For instance, (S)-5-Amino-3-oxohexanoate is a known intermediate in the degradation pathway of the essential amino acid lysine (B10760008). hmdb.ca This highlights the involvement of structurally similar molecules in amino acid breakdown, not synthesis.

Contribution to Cellular Energy Metabolism

The metabolism of this compound is a contributing factor to cellular energy production in certain anaerobic bacteria that utilize aromatic compounds as a food source.

Interconnections with the Citric Acid Cycle

The link between this compound and the citric acid cycle is indirect but significant for the organisms that metabolize it. The degradation of this compound ultimately produces smaller molecules like acetate and butyrate. asm.orgasm.org These short-chain fatty acids can be activated to their respective acyl-CoA forms (e.g., acetyl-CoA). Acetyl-CoA is the primary entry point into the citric acid cycle for complete oxidation and energy generation. d-nb.info Studies on Pelobacter acidigallici, a bacterium that degrades phloroglucinol (B13840) via this compound, have shown that it operates a complete citric acid cycle to oxidize acetyl-CoA, which is necessary to provide reducing equivalents for anabolism. d-nb.info

Role in Energy Production Mechanisms

Energy is captured during the degradation of this compound. The oxidation of (S)-3-hydroxy-5-oxo-hexanoate to triacetate (3,5-dioxohexanoate) is catalyzed by an NAD(P)+-dependent dehydrogenase. nih.gov This reaction generates NAD(P)H, a key carrier of reducing equivalents for the electron transport chain and other cellular reductive processes. Further breakdown yields products like acetate and butyrate, which can be metabolized to generate ATP through substrate-level phosphorylation or complete oxidation via the citric acid cycle. asm.orgasm.org

Degradative Pathways Involving this compound

The most well-characterized role of this compound is as a key intermediate in the anaerobic degradation of polyphenolic compounds, particularly phloroglucinol and its precursors like gallic acid. asm.orgnih.gov This pathway is crucial for certain gut and environmental bacteria. nih.gov

The process begins with the reduction of phloroglucinol to dihydrophloroglucinol (B1214295), catalyzed by a phloroglucinol reductase. asm.orgasm.org Subsequently, a key C-C bond cleavage occurs. A hydrolase or cyclohydrolase enzyme catalyzes the retro-Claisen ring-opening of dihydrophloroglucinol to form 3-hydroxy-5-oxohexanoate (B1242796). asm.orgnih.gov This intermediate is then oxidized by a dehydrogenase to produce triacetic acid (3,5-dioxohexanoic acid). unesp.brnih.gov The pathway concludes with the cleavage of triacetate into smaller, metabolically versatile molecules such as acetoacetyl-CoA, acetate, and butyrate. asm.orgasm.orgnih.gov

The table below summarizes the core enzymatic steps in the degradation of phloroglucinol where this compound is a central intermediate, as observed in various anaerobic bacteria.

Reaction Step Substrate Enzyme Product Organism Example
Reduction PhloroglucinolPhloroglucinol ReductaseDihydrophloroglucinolEubacterium oxidoreducens, Clostridium scatologenes asm.orgnih.gov
Ring Cleavage DihydrophloroglucinolDihydrophloroglucinol Hydrolase / Cyclohydrolase (DPGC)3-Hydroxy-5-oxohexanoate Eubacterium oxidoreducens, Clostridium scatologenes asm.orgnih.gov
Oxidation 3-Hydroxy-5-oxohexanoate (S)-3-hydroxy-5-oxo-hexanoate Dehydrogenase (TfD)Triacetate (3,5-Dioxohexanoic acid)Pelobacter acidigallici, Clostridium scatologenes unesp.brnih.gov
C-C Cleavage TriacetateTriacetate Acetoacetate-Lyase (TAL)Acetoacetyl-CoA + AcetateClostridium scatologenes nih.gov

The following table details research findings on the bacterial degradation involving this compound.

Bacterium Initial Substrate Key Intermediate Major End Products
Eubacterium oxidoreducensGallate, Phloroglucinol3-hydroxy-5-oxohexanoate Acetate, Butyrate asm.orgasm.org
Pelobacter acidigalliciPhloroglucinol3-hydroxy-5-oxohexanoate Acetate d-nb.info
Clostridium scatologenesPhloroglucinol(S)-3-hydroxy-5-oxo-hexanoate Acetate, Butyrate nih.gov

Anaerobic Microbial Metabolism of Aromatic Compounds

The anaerobic breakdown of aromatic compounds is a critical process in the global carbon cycle, facilitated by diverse microorganisms in oxygen-depleted environments. These microbes have evolved specialized enzymatic pathways to deconstruct the stable ring structures of aromatic molecules, which are common in nature as components of lignin, tannins, and flavonoids. nih.govnih.gov Phloroglucinol and gallate are two such aromatic compounds whose degradation pathways converge on the key intermediate, this compound. mdpi.comnih.gov

Phloroglucinol Degradation via (S)-3-Hydroxy-5-oxohexanoate

Phloroglucinol (1,3,5-trihydroxybenzene) is a central intermediate in the anaerobic metabolism of numerous polyphenolic compounds. nih.govnih.gov Various anaerobic bacteria utilize phloroglucinol as a sole source of carbon and energy. nih.gov The degradation pathway has been characterized in several bacteria, including species from the genera Clostridium, Collinsella, and Eubacterium. nih.govnih.govasm.org

In this pathway, phloroglucinol is first reduced to dihydrophloroglucinol. nih.govasm.org This reaction is catalyzed by an NADPH-dependent phloroglucinol reductase. nih.govnih.gov Subsequently, the ring is cleaved by a hydrolase or cyclohydrolase, yielding the six-carbon, linear intermediate (S)-3-hydroxy-5-oxohexanoate. nih.govnih.govasm.org

The fate of (S)-3-hydroxy-5-oxohexanoate can vary depending on the bacterial species. nih.gov

In Clostridium scatologenes, it is oxidized by (S)-3-hydroxy-5-oxohexanoate dehydrogenase to form 3,5-dioxohexanoate (also known as triacetate). asm.org This is then cleaved to yield acetoacetate (B1235776) and acetoacetyl-CoA, which are further metabolized in butyrate fermentation. nih.gov

In Collinsella sp. zg1085, a different route is taken where an aldolase (B8822740) cleaves (S)-3-hydroxy-5-oxohexanoate directly into malonate semialdehyde and acetone (B3395972). nih.govresearchgate.net The malonate semialdehyde is then converted to CO2 and acetyl-CoA. nih.govresearchgate.net

The key enzymes and reactions in two distinct phloroglucinol degradation pathways are summarized below.

StepReactionEnzymeOrganism ExampleReference
1Phloroglucinol → DihydrophloroglucinolPhloroglucinol Reductase (PGR)Clostridium scatologenes, Collinsella sp. zg1085 nih.gov, nih.gov
2Dihydrophloroglucinol → (S)-3-Hydroxy-5-oxohexanoateDihydrophloroglucinol Cyclohydrolase (DPGC)Clostridium scatologenes, Collinsella sp. zg1085 nih.gov, nih.gov
3a(S)-3-Hydroxy-5-oxohexanoate → 3,5-Dioxohexanoate(S)-3-Hydroxy-5-oxohexanoate DehydrogenaseClostridium scatologenes asm.org
3b(S)-3-Hydroxy-5-oxohexanoate → Malonate semialdehyde + Acetone(S)-3-hydroxy-5-oxohexanoate Aldolase (HOHA)Collinsella sp. zg1085 nih.gov, researchgate.net
Gallate Catabolism in Specific Bacterial Species

Gallate (3,4,5-trihydroxybenzoic acid), a component of hydrolysable tannins, is another aromatic compound degraded anaerobically. mdpi.com In some bacteria, the catabolism of gallate funnels into the phloroglucinol degradation pathway. mdpi.comnih.gov

In the bacterium Eubacterium oxidoreducens, gallate is first decarboxylated to form pyrogallol (B1678534). nih.govasm.org Subsequently, pyrogallol is converted to phloroglucinol. nih.gov From this point, the degradation follows the same path as described above, with a hydrolase cleaving the intermediate dihydrophloroglucinol to form 3-hydroxy-5-oxohexanoate. nih.govasm.org This six-carbon acid is then broken down further, ultimately yielding acetate and butyrate. nih.govasm.org Similarly, in Pelobacter acidigallici, gallate degradation proceeds via pyrogallol and phloroglucinol. d-nb.infobiocyc.org

OrganismInitial SubstrateKey IntermediatesEnd ProductsReference
Eubacterium oxidoreducensGallatePyrogallol, Phloroglucinol, Dihydrophloroglucinol, 3-Hydroxy-5-oxohexanoateAcetate, Butyrate nih.gov, asm.org
Pelobacter acidigalliciGallatePyrogallol, PhloroglucinolAcetate d-nb.info

Intermediary Role in Steroid Degradation Pathways

Beyond aromatic compounds, this compound has also been implicated as an intermediate in the anaerobic degradation of steroids. Steroids are complex, polycyclic molecules, and their breakdown in the absence of oxygen requires specialized, oxygen-independent enzymatic strategies. asm.org

The denitrifying bacterium Steroidobacter denitrificans is capable of anaerobically degrading testosterone. asm.orgmicrobiologyresearch.orgresearchgate.net The initial steps of this degradation pathway involve oxidation and transformation of the steroid's A-ring, leading to the intermediate androsta-1,4-diene-3,17-dione. microbiologyresearch.orgresearchgate.netnih.gov While the complete downstream pathway is complex and distinct from aerobic steroid degradation, evidence points to the eventual cleavage of the steroid ring system. asm.orgasm.org This cleavage results in the formation of smaller, linear organic acids. Although not explicitly isolated in all studies of Steroidobacter, the related 2,3-seco pathway for anaerobic androgen degradation in Sterolibacterium denitrificans involves A-ring cleavage to form a seco-acid. asm.org Further degradation of these steroid-derived aliphatic chains can lead to intermediates like this compound, which would then be channeled into central metabolism, similar to its role in the phloroglucinol pathway.

The appearance of this compound as a common intermediate in the anaerobic breakdown of such structurally diverse compounds as polyphenols and steroids highlights its significance as a metabolic hub, linking disparate catabolic pathways to central energy-yielding processes.

Enzymology and Enzymatic Interactions Associated with 3 Hydroxy 5 Oxohexanoic Acid

Key Enzymes Catalyzing Biotransformations of 3-Hydroxy-5-oxohexanoic Acid

The biotransformation of this compound is primarily carried out by a cohort of specialized enzymes. These enzymes are central to the metabolic pathways that process phloroglucinol (B13840) and related compounds, converting them into intermediates that can enter central metabolism.

Substrate Recognition by Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in fatty acid synthesis by catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. ecmdb.ca While ACC is known to have a broad substrate specificity for short-chain acyl-CoAs, there is currently no direct scientific evidence in the reviewed literature to suggest that this compound or its CoA-ester derivative serves as a substrate for acetyl-CoA carboxylase. The primary function of ACC is centered on the regulation of fatty acid metabolism through the production of malonyl-CoA. frontiersin.orguniprot.org

Activity as a Substrate for Butyryl Coenzyme A Transferase (EC 2.8.3.8)

Butyryl coenzyme A (CoA) transferase, also known as acetate (B1210297) CoA-transferase (EC 2.8.3.8), is a key enzyme in the metabolism of short-chain fatty acids. enzyme-database.orggenome.jpqmul.ac.uknih.gov This enzyme catalyzes the transfer of a CoA moiety from an acyl-CoA, such as butyryl-CoA, to an acceptor molecule, typically acetate. enzyme-database.orggenome.jpqmul.ac.uknih.gov In the context of this compound metabolism, butyryl CoA transferase has been shown to act on 3-hydroxy-5-oxohexanoyl-CoA. The enzyme facilitates the transfer of the CoA group to acetate, resulting in the formation of 3-hydroxy-5-oxohexanoate (B1242796) and acetyl-CoA. biocyc.org This reaction is a crucial step in the metabolic pathway, allowing for the regeneration of CoA and the production of an intermediate that can be further metabolized. The enzyme belongs to the family I of CoA-transferases, which operate via a ping-pong kinetic mechanism involving a glutamyl-CoA thioester intermediate. biocyc.org

Role of (S)-3-Hydroxy-5-oxohexanoate Dehydrogenase

(S)-3-Hydroxy-5-oxohexanoate dehydrogenase (TfD) is a stereospecific NAD(P)⁺-dependent dehydrogenase that plays a pivotal role in the degradation of phloroglucinol. nih.govnih.gov This enzyme catalyzes the oxidation of the (S)-enantiomer of 3-hydroxy-5-oxohexanoate to produce triacetate (3,5-dioxohexanoate). nih.govasm.org This reaction is a key step in the pathway, converting the hydroxyl group at the C3 position to a keto group, thereby preparing the molecule for subsequent cleavage. The enzyme is a member of the 3-hydroxyacyl-CoA dehydrogenase family and is essential for channeling phloroglucinol-derived carbon into central metabolic pathways. researchgate.netnih.gov The activity of (S)-3-hydroxy-5-oxohexanoate dehydrogenase has been characterized in several anaerobic bacteria, including Clostridium scatologenes. nih.govnih.gov

Involvement of Triacetate Acetoacetate-Lyase

Triacetate acetoacetate-lyase (TAL) is the enzyme responsible for the cleavage of triacetate, the product of the (S)-3-hydroxy-5-oxohexanoate dehydrogenase reaction. TAL catalyzes the cleavage of the carbon-carbon bond in triacetate, yielding acetoacetate (B1235776) and acetyl-CoA. nih.gov This reaction is a critical step in the phloroglucinol degradation pathway, as it breaks down the six-carbon intermediate into smaller, metabolically versatile molecules. nih.govportlandpress.com The acetyl-CoA produced can directly enter the citric acid cycle or be used for fatty acid synthesis, while the acetoacetate can be converted to acetoacetyl-CoA. The involvement of TAL has been identified in the phloroglucinol degradation gene clusters of various anaerobic bacteria. nih.govresearchgate.netasm.org

Structural and Functional Characterization of Enzymes

The catalytic mechanisms and substrate specificities of the enzymes involved in this compound metabolism are dictated by their unique three-dimensional structures and the specific arrangement of amino acid residues within their active sites.

Elucidation of Enzyme Active Site Architectures

The active sites of the enzymes that interact with this compound and its derivatives have been the subject of structural and computational analyses.

For (S)-3-hydroxy-5-oxohexanoate dehydrogenase , structural models and comparisons with homologous enzymes like (S)-3-hydroxybutyryl-CoA dehydrogenase have provided insights into its active site. nih.gov These studies have identified conserved catalytic residues, such as a catalytic triad (B1167595) typically consisting of serine, tyrosine, and lysine (B10760008), which are essential for the hydride transfer from the substrate to the NAD(P)⁺ cofactor. nih.gov The architecture of the active site creates a specific binding pocket that accommodates the (S)-enantiomer of 3-hydroxy-5-oxohexanoate.

The active site of triacetate acetoacetate-lyase has also been investigated through molecular docking and sequence analyses. These studies suggest that the enzyme possesses a binding pocket that orients the triacetate substrate for nucleophilic attack and subsequent cleavage. Key residues within the active site are proposed to stabilize the reaction intermediates and facilitate the carbon-carbon bond cleavage. researchgate.net

In the case of butyryl coenzyme A transferase , crystallographic studies of homologous enzymes have revealed a characteristic two-domain structure with the active site located at the interface between the domains. A crucial glutamate (B1630785) residue has been identified as the catalytic nucleophile that forms a covalent thioester intermediate with the CoA donor. researchgate.net The active site pocket is shaped to accommodate short-chain fatty acyl-CoAs, including 3-hydroxy-5-oxohexanoyl-CoA.

A novel pathway for phloroglucinol degradation has been discovered in Collinsella sp. zg1085 which involves an (S)-3-hydroxy-5-oxohexanoate aldolase (B8822740) (HOHA) . asm.org This enzyme cleaves (S)-3-hydroxy-5-oxohexanoate into malonate semialdehyde and acetone (B3395972). The active site of this aldolase contains conserved lysine and aspartate residues that are essential for the aldol (B89426) cleavage reaction. asm.org

Table of Research Findings on Key Enzymes

Enzyme EC Number Substrate(s) Product(s) Function in Pathway
Acetyl-CoA Carboxylase 6.4.1.2 Acetyl-CoA, ATP, Bicarbonate Malonyl-CoA, ADP, Phosphate (B84403) No direct interaction with this compound has been documented. ecmdb.ca
Butyryl Coenzyme A Transferase 2.8.3.8 3-Hydroxy-5-oxohexanoyl-CoA, Acetate 3-Hydroxy-5-oxohexanoate, Acetyl-CoA CoA transfer to regenerate the free acid. biocyc.org
(S)-3-Hydroxy-5-oxohexanoate Dehydrogenase Not yet assigned (S)-3-Hydroxy-5-oxohexanoate, NAD(P)⁺ Triacetate, NAD(P)H, H⁺ Oxidation of the 3-hydroxyl group. nih.govnih.gov
Triacetate Acetoacetate-Lyase Not yet assigned Triacetate, CoA Acetoacetate, Acetyl-CoA Cleavage of the six-carbon chain. nih.gov

Mechanism of Substrate-Enzyme Interaction

The interaction between this compound and various enzymes is dictated by the specific reaction being catalyzed. Different enzymatic mechanisms have been identified, primarily involving dehydrogenases, CoA-transferases, and aldolases.

In the context of anaerobic phloroglucinol degradation, (S)-3-hydroxy-5-oxohexanoate serves as a key intermediate. nih.gov One of the enzymes involved, (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase from Clostridium scatologenes (CsTfD), facilitates its oxidation. nih.gov Structural comparisons with other (S)-3-hydroxybutyryl-CoA dehydrogenases reveal that CsTfD lacks certain conserved amino acid residues (Lys56 and Asn221) that typically interact with the CoA moiety of the substrate. nih.gov This structural difference suggests a distinct binding mode adapted for a non-CoA-thioester substrate like this compound. nih.gov

For enzymes like acetate CoA-transferase, which can utilize 3-hydroxy-5-oxohexanoate as a substrate, the mechanism is different. biocyc.orgecmdb.ca These enzymes are classified under Family I CoA-transferases and are known to operate through a ping-pong kinetic mechanism. biocyc.org This process involves two half-reactions and the formation of a covalent enzyme-CoA thioester intermediate with a glutamate residue at the active site. biocyc.org

A novel degradation pathway discovered in Collinsella sp. zg1085 involves a different type of interaction. Here, (S)-3-hydroxy-5-oxohexanoate is cleaved directly by a newly identified aldolase, designated HOHA. asm.orgresearchgate.net This aldolase reaction breaks the carbon-carbon bond, yielding malonate semialdehyde and acetone. asm.orgresearchgate.net

Furthermore, studies on homologous enzymes, such as (S)-3-hydroxylbutyrate dehydrogenase (3SHBDH), provide insights into the binding sequence. Isothermal calorimetry experiments with 3SHBDH from Desulfotomaculum ruminis support a sequential ordered mechanism where the cofactor NADH must bind to the enzyme before the hydroxy acid substrate can bind. nih.govresearchgate.net

Cofactor Dependencies in Enzymatic Reactions

The enzymatic transformations of this compound are critically dependent on specific cofactors for activity. These cofactors act as electron carriers or activators for the enzymes.

In the pathway found in Collinsella sp., cofactor dependency is observed in multiple steps. The initial reduction of phloroglucinol is catalyzed by an NADPH-dependent phloroglucinol reductase (PGR). asm.orgresearchgate.net Following this, the ring-opening step to form (S)-3-hydroxy-5-oxohexanoate is catalyzed by dihydrophloroglucinol (B1214295) cyclohydrolase (DPGC), which is a Mn²⁺-dependent enzyme. asm.orgresearchgate.net The subsequent degradation of the malonate semialdehyde product, formed from the cleavage of 3-hydroxy-5-oxohexanoate, is carried out by a NADP⁺-dependent dehydrogenase. asm.orgresearchgate.net

Coenzyme A (CoA) is another crucial cofactor for enzymes like acetate CoA-transferase (EC 2.8.3.8), which transfers the CoA moiety from a donor like acetyl-CoA to 3-hydroxy-5-oxohexanoate. biocyc.orgecmdb.ca

The table below summarizes the cofactor requirements for various enzymes interacting with this compound or its precursors in related pathways.

EnzymeOrganismCofactor(s)Role of Cofactor
(S)-3-hydroxy-5-oxo-hexanoate dehydrogenase (CsTfD)Clostridium scatologenesNAD(P)⁺/NAD(P)HElectron acceptor/donor for oxidation/reduction
Dihydrophloroglucinol cyclohydrolase (DPGC)Collinsella sp. zg1085Mn²⁺Metal ion cofactor for hydrolytic ring opening
Phloroglucinol reductase (PGR)Collinsella sp. zg1085NADPHElectron donor for reduction
Malonate-semialdehyde dehydrogenaseCollinsella sp. zg1085NADP⁺Electron acceptor for oxidation
Acetate CoA-transferaseEubacterium oxidoreducensCoenzyme AAcyl group carrier
(S)-3-hydroxylbutyrate dehydrogenase (3SHBDH)Desulfotomaculum ruminisNAD(P)HElectron donor for reduction

Stereoselectivity in Enzymatic Transformations

Enzymatic reactions involving this compound exhibit a high degree of stereoselectivity, which is crucial for both its natural metabolic pathways and its application in biocatalysis.

In the anaerobic degradation of phloroglucinol, the pathways in bacteria like Clostridium scatologenes and Collinsella sp. specifically produce and process the (S)-enantiomer of 3-hydroxy-5-oxohexanoate. nih.govasm.orgresearchgate.net The dehydrogenase from C. scatologenes (CsTfD) is stereospecific for the (S)-configuration, as demonstrated by its preference for (S)-3-hydroxybutyrate over the (R)-enantiomer in substrate tests. nih.gov This ensures the stereochemical integrity of the metabolic cascade. Similarly, the (S)-3-hydroxylbutyrate dehydrogenase (3SHBDH) found in various anaerobic bacteria is highly specific for (S)-3-hydroxybutyrate, indicating that enzymes acting on the beta-hydroxy acid functional group are stereospecific. nih.govresearchgate.net

The stereoselectivity of enzymes is also harnessed for synthetic organic chemistry. Enantiopure esters of (R)-3-hydroxy-5-oxohexanoic acid are valuable intermediates in the synthesis of statins. researchgate.net Chemoenzymatic approaches have been developed to produce these chiral building blocks. For instance, the reduction of a related δ-ketal β-keto ester can be achieved with high stereoselectivity using specific enzymes. researchgate.net Carbonyl reductase S1 from Candida magnoliae (CMCR-S1) has been used in the reduction of β,δ-diketo esters, and its regio- and stereoselectivity can be manipulated through protein engineering, such as the addition of a C-terminal His-tag. researchgate.net

Different biocatalysts can yield opposite enantiomers, a property known as enantio-complementarity. In the synthesis of a tert-butyl 6-chloro-3,5-dihydroxy-hexanoate, alcohol dehydrogenase from Lactobacillus brevis (recLBADH) produces the (S)-enantiomer of the corresponding hydroxy-oxo-ester with high purity. researchgate.net Conversely, using Baker's yeast (Saccharomyces cerevisiae) for the reduction can yield the (R)-enantiomer. researchgate.net

The table below provides examples of enzymes and their stereoselective transformations related to this compound and similar structures.

Enzyme / BiocatalystSubstrate TypeProduct StereochemistryApplication / Pathway
(S)-3-hydroxy-5-oxo-hexanoate dehydrogenase (CsTfD)(S)-3-hydroxy-5-oxohexanoateTriacetateNatural degradation pathway in C. scatologenes
Dihydrophloroglucinol cyclohydrolase (DPGC)Dihydrophloroglucinol(S)-3-hydroxy-5-oxohexanoateNatural degradation pathway in Collinsella sp.
Alcohol dehydrogenase (from L. brevis)Diketo ester(S)-hydroxy-oxo-esterBiocatalytic synthesis of chiral intermediates
Baker's Yeast (S. cerevisiae)Diketo ester(R)-hydroxy-oxo-esterBiocatalytic synthesis of chiral intermediates
Carbonyl reductase S1 (from C. magnoliae)Diketo esterδ-hydroxy or β-hydroxy productsBiocatalytic synthesis of statin side chains

Chemical and Chemoenzymatic Synthesis of 3 Hydroxy 5 Oxohexanoic Acid and Its Derivatives

Established Synthetic Methodologies

Oxidation Reactions from Precursor Compounds

One of the fundamental approaches to synthesizing 3-hydroxy-5-oxohexanoic acid involves the oxidation of a suitable precursor molecule. A common strategy is the oxidation of 3,5-dihydroxyhexanoic acid. This transformation can be accomplished using various oxidizing agents. For instance, an enantiomeric mixture of (R)- and (S)-3-hydroxy-5-oxohexanoate has been synthesized through the oxidation of the corresponding 3,5-dihydroxyhexanoate. rsc.org This method highlights the direct conversion of a diol to the desired keto-alcohol functionality. The choice of oxidizing agent and reaction conditions is crucial to selectively oxidize the hydroxyl group at the 5-position without affecting the hydroxyl group at the 3-position or causing other undesired side reactions.

Hydrolysis Procedures of Corresponding Esters

Esters of this compound serve as important synthetic intermediates and can be hydrolyzed to yield the parent carboxylic acid. This hydrolysis is typically carried out under acidic or basic conditions. For example, tert-butyl esters of this compound derivatives can be hydrolyzed to the corresponding carboxylic acid. researchgate.netgoogle.com One patented process describes the hydrolysis of an enamine intermediate using an aqueous acid solution, such as hydrochloric acid or sulfuric acid, to produce a 5-hydroxy-3-oxo-hexanoic acid derivative. google.com The pH of the reaction is carefully controlled, preferably between 3 and 4, to optimize the purity and yield of the final product. google.com The reaction is often performed at low temperatures, such as 0 to 5°C, to minimize the formation of side products. google.com

Application of Aldol (B89426) Condensation Reactions

Aldol condensation reactions provide a powerful tool for carbon-carbon bond formation and have been successfully applied to the synthesis of this compound derivatives. srmist.edu.in This type of reaction typically involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. srmist.edu.in A notable application is the efficient aldol condensation between a derivative of methyl 3-hydroxy-5-oxohexanoate (B1242796) and a pyrimidinecarbaldehyde, which is a key step in an alternative synthesis of the blockbuster drug rosuvastatin. researchgate.netresearchgate.net This approach avoids the use of classical ylide-based methods. researchgate.netresearchgate.net The success of this reaction often relies on the use of a strong Lewis acid in combination with a tertiary amine to promote the formation of the double bond connecting the aromatic core with the side chain. researchgate.netresearchgate.net The dianion of methyl acetoacetate (B1235776) can also react with aldehydes and ketones in an aldol-type condensation to produce δ-hydroxy-β-keto esters, which are structurally related to this compound derivatives. cdnsciencepub.com

Chemoenzymatic Strategies for Enantiopure Derivatives

The demand for enantiomerically pure pharmaceuticals has spurred the development of chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical synthesis. These methods are particularly valuable for producing chiral building blocks like the enantiopure derivatives of this compound.

Selective Reduction of δ-Ketal β-Keto Esters

A key chemoenzymatic strategy for obtaining enantiopure derivatives of this compound involves the selective reduction of a δ-ketal β-keto ester. researchgate.netdntb.gov.uaconsensus.app This approach has proven effective for synthesizing intermediates for statins. researchgate.netdntb.gov.ua The process starts with a δ-ketal β-keto ester, which can be asymmetrically hydrogenated to yield an acid-labile, optically pure ε-substituted δ-ketal-β-hydroxy ester. rsc.org For example, a Ru-SunPhos catalyst has been used for the asymmetric hydrogenation of ε-substituted δ-ketal-β-keto esters. rsc.org The presence of calcium carbonate in this reaction is beneficial as it neutralizes the acid generated during catalyst formation and helps maintain the catalyst's activity. rsc.org This method provides access to the desired enantiomer with high optical purity.

Asymmetric Reduction Catalyzed by Alcohol Dehydrogenases (e.g., Lactobacillus species)

Alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones to chiral alcohols. Several ADHs, particularly from Lactobacillus species, have been successfully employed in the synthesis of enantiopure this compound derivatives.

Lactobacillus brevis alcohol dehydrogenase (LbADH) is a well-studied, NADP+-dependent enzyme that exhibits a broad substrate scope. nih.gov It has been used for the asymmetric reduction of 3,5-dioxocarboxylates. For instance, tert-butyl 3,5-dioxohexanoate was reduced with high regio- and enantioselectivity to the corresponding (R)-5-hydroxy-3-oxohexanoate in 77% yield and with an enantiomeric excess (ee) of over 99%. nih.govresearchgate.net Similarly, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate was produced with high yield and selectivity using LbADH. nih.govresearchgate.net

Alcohol dehydrogenase from Lactobacillus kefir (LkADH) is another valuable enzyme for this transformation. nih.govsemanticscholar.org A mutant of LkADH has been shown to be highly efficient in the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate to tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a key intermediate for the synthesis of atorvastatin (B1662188) and rosuvastatin. nih.govsemanticscholar.orgmdpi.comresearchgate.net This engineered enzyme exhibited significantly improved specific activity compared to both the wild-type LkADH and LbADH. nih.gov To overcome challenges such as the poor aqueous stability of the substrate and partial substrate inhibition, a fed-batch strategy was developed, leading to a high yield (94%) and excellent enantiomeric excess (99.5% ee). nih.gov

The table below summarizes the chemoenzymatic reduction of various diketoesters to their corresponding hydroxy-keto esters using alcohol dehydrogenases.

SubstrateEnzymeProductYield (%)Enantiomeric Excess (ee, %)
tert-Butyl 3,5-dioxohexanoateLbADH(R)-tert-Butyl 5-hydroxy-3-oxohexanoate77>99
tert-Butyl 6-chloro-3,5-dioxohexanoateLbADH(S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate72>99.5
tert-Butyl 6-bromo-3,5-dioxohexanoateLbADH(S)-tert-Butyl 6-bromo-5-hydroxy-3-oxohexanoate-98.4
tert-Butyl 6-hydroxy-3,5-dioxohexanoateLbADH(S)-tert-Butyl 6-hydroxy-5-hydroxy-3-oxohexanoate-91
tert-Butyl 6-chloro-3,5-dioxohexanoateMutant LkADH(S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate9499.5

The Pivotal Role of this compound in Complex Organic Synthesis

The versatile chemical compound this compound and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules, most notably the life-saving statin drugs. The precise arrangement of atoms in these molecules, or stereochemistry, is paramount to their therapeutic efficacy, making stereoconservative synthesis a key focus of research.

The synthesis of this compound and its derivatives can be achieved through both traditional chemical methods and more modern chemoenzymatic approaches. The latter combines the selectivity of enzymes with the practicality of chemical reactions, often leading to higher yields and greater stereochemical control.

Development of Stereoconservative Synthetic Procedures

A significant challenge in the synthesis of this compound derivatives is the control of stereochemistry at its two chiral centers. Stereoconservative procedures aim to preserve the specific three-dimensional arrangement of atoms from the starting material to the final product. This is critical as the biological activity of molecules like statins is highly dependent on their stereoisomeric form.

Researchers have developed various strategies to achieve this. One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the synthetic route to guide the formation of the desired stereoisomer. Another powerful method is the use of enzymes, such as ketoreductases and aldolases, which can catalyze reactions with high stereoselectivity. nih.govresearchgate.net For instance, the stereoselective reduction of a β,δ-diketo ester using a diketoreductase can efficiently produce the desired chiral side chains for statins. nih.gov Chemoenzymatic methods have been successfully employed to produce enantiopure (R)-3-hydroxy-5-oxohexanoic acid esters, which are valuable intermediates. dntb.gov.uaconsensus.appresearchgate.net

This compound as a Precursor in Complex Organic Synthesis

The unique structure of this compound, featuring both a hydroxyl and a keto group, makes it a valuable building block for the construction of more complex molecules.

Intermediate in Statin Side Chain Synthesis (e.g., Atorvastatin, Rosuvastatin)

Perhaps the most significant application of this compound derivatives is in the synthesis of the side chains of widely prescribed statin drugs like atorvastatin and rosuvastatin. dntb.gov.uaconsensus.appresearchgate.netresearchgate.net These drugs are inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. researchgate.netmdpi.com The dihydroxy acid side chain of statins is crucial for their biological activity, and this compound provides a convenient starting point for its construction.

For example, enantiopure (R)-3-hydroxy-5-oxohexanoic acid esters are key intermediates in the synthesis of the side chain of rosuvastatin. dntb.gov.uaconsensus.appresearchgate.net Similarly, derivatives of this compound are used to create the chiral side chain of atorvastatin. acs.orgjchemrev.comcsic.esresearchgate.net The synthesis often involves an aldol condensation between a derivative of 3-hydroxy-5-oxohexanoate and a corresponding aldehyde that forms the core of the statin molecule. researchgate.net

To ensure the correct stereochemistry in the final statin molecule, chiral auxiliaries are often employed during the synthesis of optically active derivatives of this compound. These auxiliaries create a chiral environment that directs the incoming reagents to attack from a specific face of the molecule, leading to the preferential formation of one stereoisomer over the other. Advanced synthetic methods may utilize spirocyclic amines as chiral auxiliaries to maintain the desired configuration during the synthesis of related compounds.

The required stereochemistry of the final statin product dictates the entire synthetic pathway. The (3R, 5S) configuration of the dihydroxy acid side chain is essential for the therapeutic efficacy of many statins. mdpi.com Therefore, the synthetic route must be carefully designed to introduce and maintain these specific chiral centers. This often involves the use of stereoselective reductions, as seen in the conversion of a 5-hydroxy-3-keto intermediate to the desired dihydroxy side chain of atorvastatin. mdpi.com The choice of reducing agents and reaction conditions is critical to achieving the desired diastereoselectivity.

Building Block for Other Bioactive Molecules and Polyketides

Beyond statins, this compound and its derivatives serve as versatile building blocks for a variety of other bioactive molecules and natural products, including polyketides. nih.gov Polyketides are a large and diverse class of natural products with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. The alternating keto and hydroxyl groups in this compound are characteristic features of polyketide structures, making it a valuable synthon for their total synthesis. It can also be used in the production of biodegradable polymers.

Analytical Methodologies for the Study of 3 Hydroxy 5 Oxohexanoic Acid

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are fundamental for the unambiguous identification and structural elucidation of 3-Hydroxy-5-oxohexanoic acid. These techniques provide detailed information on the molecular framework, connectivity of atoms, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. While experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons in different chemical environments. The methyl protons (H6) adjacent to the ketone would appear as a singlet. The methylene (B1212753) protons at C2 and C4, being diastereotopic due to the chiral center at C3, would likely appear as complex multiplets. The methine proton at C3, attached to the hydroxyl-bearing carbon, would also be a multiplet, coupled to the protons on C2 and C4.

¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to each carbon atom in the molecule. The carbonyl carbons of the ketone (C5) and the carboxylic acid (C1) would resonate at the lowest field. The carbon bearing the hydroxyl group (C3) would appear in the alcohol region, while the remaining methylene and methyl carbons would be found at a higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position ¹H Prediction (ppm) Multiplicity ¹³C Prediction (ppm)
C1 - - ~175-180
C2 ~2.5 dd ~45-50
C3 ~4.2 m ~65-70
C4 ~2.8 dd ~50-55
C5 - - ~205-210
C6 ~2.2 s ~25-30

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, HPLC-ESI-TOF/MS)

Mass spectrometry (MS) is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₆H₁₀O₄, corresponding to a molecular weight of 146.14 g/mol nih.gov.

In techniques like HPLC-ESI-MS (High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry), the compound is typically observed as a deprotonated molecule [M-H]⁻ at m/z 145.05 in negative ion mode nih.gov.

The fragmentation pattern is dictated by the molecule's functional groups. Key fragmentation pathways for ketones, alcohols, and carboxylic acids include alpha-cleavage and McLafferty rearrangements researchgate.netlibretexts.orgyoutube.com. For short-chain carboxylic acids, characteristic losses include the hydroxyl group (M-17) and the entire carboxyl group (M-45) libretexts.org. Alcohols frequently undergo dehydration, resulting in a loss of a water molecule (M-18) libretexts.org.

Expected Fragmentation:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups (C4-C5 and C1-C2) is a probable fragmentation pathway libretexts.orglibretexts.org.

Dehydration: Loss of H₂O from the hydroxyl group at C3 is a common fragmentation for alcohols libretexts.org.

Decarboxylation: Loss of the COOH group (45 Da) or CO₂ (44 Da) from the carboxylic acid end.

Table 2: Potential Mass Fragments of this compound

m/z (negative ion) Proposed Fragment Description
145.05 [M-H]⁻ Deprotonated molecular ion
127.04 [M-H-H₂O]⁻ Loss of water from the molecular ion
101.06 [M-H-CO₂]⁻ Loss of carbon dioxide (decarboxylation)
87.04 [C₄H₇O₂]⁻ Cleavage between C4 and C5
59.01 [C₂H₃O₂]⁻ Fragment containing the carboxyl group

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for separating this compound from complex biological or chemical mixtures, enabling its accurate quantification.

Liquid Chromatography (LC) Applications (e.g., LC-MS/MS, High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for analyzing short-chain fatty acids and keto acids in biological samples nih.govoup.com. Due to its polarity, this compound is well-suited for reversed-phase chromatography.

A typical method involves a C18 stationary phase with a gradient elution using an aqueous mobile phase (often containing a small amount of acid like formic acid to improve peak shape) and an organic modifier such as methanol (B129727) or acetonitrile (B52724) nih.gov. This approach allows for the separation of polar analytes from less polar matrix components. LC-MS/MS provides high sensitivity and selectivity, making it ideal for quantitative studies in complex matrices like serum or tissue extracts nih.gov. While direct analysis is common, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to enhance chromatographic retention and detection sensitivity shimadzu.com.

Table 3: Typical LC-MS/MS Method Parameters

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Mode Gradient Elution
Ionization Electrospray Ionization (ESI), Negative Mode
Detection Tandem Mass Spectrometry (MS/MS)

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography (GC) is a high-resolution separation technique, but it is restricted to thermally stable and volatile compounds gcms.cz. This compound, with its polar carboxylic acid and hydroxyl groups, is non-volatile. Therefore, direct analysis by GC is not feasible. The compound must first be chemically modified through derivatization to create a more volatile and thermally stable analogue suitable for GC analysis. Once derivatized, the compound can be separated on a capillary column, often one with a polar stationary phase to resolve isomers, and detected by a mass spectrometer (GC-MS) marinelipids.ca.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a critical step for the analysis of this compound by GC and can also be used to improve performance in LC gcms.cz. The primary goals of derivatization are to increase volatility and thermal stability for GC analysis and to enhance ionization efficiency or chromatographic retention for LC-MS analysis.

For GC-MS, two main types of derivatization are common for compounds with active hydrogens like carboxylic acids and alcohols:

Silylation: This process replaces the active protons on the hydroxyl and carboxyl groups with a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, converting the analyte into a TMS-ester-ether that is significantly more volatile marinelipids.ca.

Esterification/Alkylation: The carboxylic acid group is converted to an ester, typically a methyl ester, using reagents like acidic methanol, diazomethane, or boron trifluoride (BF₃) in methanol researchgate.net. The hydroxyl group may also be derivatized in a subsequent or concurrent step.

For LC-MS, derivatization can improve sensitivity. Reagents such as 3-nitrophenylhydrazine (3-NPH) react with the carboxylic acid to add a moiety that is more easily ionized and better retained on reversed-phase columns nih.govshimadzu.com. For GC-MS, derivatization with reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can create derivatives with excellent sensitivity under electron capture negative ionization researchgate.net.

Table 4: Common Derivatization Reagents for this compound Analysis

Reagent Abbreviation Target Functional Group(s) Primary Application
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Carboxyl, Hydroxyl GC-MS
Boron Trifluoride-Methanol BF₃-Methanol Carboxyl GC-MS
2,3,4,5,6-Pentafluorobenzyl Bromide PFBBr Carboxyl GC-MS (ECNI)
3-Nitrophenylhydrazine 3-NPH Carboxyl LC-MS

Chiral Analysis and Absolute Configuration Determination

The stereochemistry of this compound is critical, as different enantiomers can exhibit distinct biological activities. Therefore, analytical methods capable of separating and identifying these stereoisomers are essential.

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. nih.govpurechemistry.orgspringernature.com While direct crystallization of this compound may be difficult, a common strategy involves reacting it with a chiral derivatizing agent of known absolute configuration to form diastereomers. sci-hub.se

The process involves:

Diastereomer Formation: The racemic mixture of this compound is reacted with an enantiomerically pure chiral reagent.

Separation and Crystallization: The resulting diastereomers, which have different physical properties, can be separated by conventional chromatography. A single diastereomer is then crystallized.

X-ray Diffraction Analysis: The crystal is subjected to X-ray diffraction, which provides a three-dimensional map of electron density. purechemistry.org Because the absolute configuration of the chiral derivatizing agent is known, the absolute configuration of the analyte's stereocenter can be unambiguously determined. sci-hub.seresearchgate.net

This technique provides unequivocal proof of the molecule's spatial arrangement but is dependent on the ability to form high-quality crystals. springernature.comresearchgate.net

Chiral HPLC is the workhorse technique for determining the enantiomeric excess (ee) of a chiral compound. rsc.orgacs.org This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). nih.govresearchgate.net

For the separation of this compound enantiomers, several types of CSPs could be employed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins (e.g., α1-acid glycoprotein), or Pirkle-type phases. nih.govresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.

The key aspects of this method are:

Direct Separation: It allows for the direct separation of enantiomers without prior derivatization, although derivatization is sometimes used to improve peak shape or detector response.

Quantitative Accuracy: Chiral HPLC provides accurate determination of the ratio of enantiomers, allowing for the calculation of enantiomeric excess. rsc.org

Method Development: Finding the optimal combination of CSP and mobile phase is crucial and often requires systematic screening. nih.gov

Table 4: Example Chiral HPLC Method Parameters

ParameterCondition
ColumnChiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative)
Mobile PhaseHexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1)
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 210 nm
Temperature25 °C

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte (BGE). nih.govmdpi.comchromatographytoday.com This technique is particularly well-suited for the analysis of charged, polar compounds like this compound. chromatographytoday.com

The separation principle involves the differential interaction of the enantiomers with the chiral selector as they migrate through the capillary under the influence of an electric field. nih.gov Common chiral selectors for acidic compounds include various types of cyclodextrins (CDs). nih.govmdpi.com

Advantages of chiral CE include:

High Resolution: CE can provide extremely high theoretical plate counts, leading to excellent separation efficiency.

Low Sample Consumption: Only nanoliter volumes of sample are required for injection.

Versatility: A wide range of chiral selectors can be screened by simply modifying the BGE, making method development potentially faster than with HPLC. mdpi.com

The resolution can be fine-tuned by adjusting the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. nih.gov

Emerging Research Areas and Future Directions for 3 Hydroxy 5 Oxohexanoic Acid Studies

Biotechnological Innovations and Metabolic Engineering Applications

The shift towards a bio-based economy has catalyzed research into microbial platforms for chemical production. Metabolic engineering and synthetic biology are at the forefront of creating sustainable routes to valuable molecules like 3-Hydroxy-5-oxohexanoic acid, moving away from petrochemical dependency.

Microbial cell factories are microorganisms genetically modified to efficiently produce a target chemical from renewable feedstocks. nih.govmdpi.com The principles used to engineer microbes for the production of polyhydroxyalkanoates (PHAs)—biodegradable polyesters—are directly applicable to the biosynthesis of this compound, a potential PHA precursor. nih.govnih.gov

Key strategies involve the engineering of central carbon metabolism to channel precursors like acetyl-CoA towards the desired product. mdpi.com In organisms such as Cupriavidus necator and recombinant Escherichia coli, pathways for producing PHA monomers like 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (B1259860) (3HV) have been extensively optimized. mdpi.comnih.gov This often involves:

Overexpression of key biosynthetic enzymes: The canonical PHA pathway involves three core enzymes: β-ketothiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC). researchgate.net To produce a C6 monomer like this compound, pathway engineers could explore enzymes with broader substrate specificities or engineer novel enzymes to condense precursors like acetyl-CoA and butyryl-CoA.

Cofactor balancing: The biosynthesis of reduced compounds like hydroxy acids is often dependent on the availability of reducing equivalents, primarily NADPH. nih.gov Engineering strains to enhance the NADPH pool, for example by overexpressing enzymes of the pentose (B10789219) phosphate (B84403) pathway or introducing heterologous glucose dehydrogenases, is a critical strategy for improving productivity. researchgate.netnih.gov

These approaches have successfully led to high-titer production of various PHA monomers, demonstrating a clear strategic blueprint for developing microbial cell factories tailored for this compound synthesis.

Engineered MicroorganismKey Genetic ModificationsProductFeedstockReference
Escherichia coliOverexpression of leadless thioesterase ('TesA) and acetyl-CoA carboxylase (acc); Deletion of acyl-CoA dehydrogenase (fadD)Hydroxy fatty acidsGlucose nih.gov
Cupriavidus necatorDeletion of phaB1 (acetoacetyl-CoA reductase); Expression of crotonyl-CoA carboxylase/reductase (Ccr)Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)Fructose researchgate.net
Pseudomonas putidaEngineered levulinic acid metabolic pathwayPHA with 3HV and 4HV monomersLevulinic Acid nih.gov

Beyond whole-cell fermentation, cell-free biocatalytic systems are emerging as powerful tools for chemical synthesis. These systems use isolated and often immobilized enzymes to perform specific chemical transformations, offering advantages such as high product purity and simplified downstream processing. For a molecule like this compound, which contains both hydroxyl and keto functional groups at specific chiral centers, multi-enzyme cascade reactions are particularly promising. acs.orgnih.gov

A tandem biocatalytic approach could involve:

Aldol (B89426) Addition: A stereoselective aldolase (B8822740) enzyme could catalyze the C-C bond formation between a four-carbon and a two-carbon precursor to generate a 3-hydroxy-5-oxo intermediate. acs.org

Carbonyl Reduction/Oxidation: Ketoreductases or alcohol dehydrogenases, known for their high stereoselectivity, could be used to set the specific stereochemistry of the hydroxyl group or modify the ketone group as needed. nih.gov

Researchers have successfully demonstrated the synthesis of various chiral 2-hydroxy-4-butyrolactone derivatives using a tandem approach combining stereoselective aldolases and ketoreductases. acs.orgnih.gov This strategy, which builds complex chiral molecules from simple, achiral starting materials, is a powerful blueprint for the biocatalytic production of specific isomers of this compound for applications in fine chemicals and pharmaceuticals. acs.org

Elucidation of Novel Metabolic Pathways and Regulatory Mechanisms

Discovering and understanding new metabolic routes and their control systems are fundamental to advancing metabolic engineering. For this compound, this involves exploring untapped biodiversity for novel enzymes and characterizing the intricate mechanisms that regulate their flux.

While established pathways provide a starting point, nature's metabolic diversity contains numerous uncharacterized enzymes and pathways that could be harnessed. nih.gov Potential underexplored routes for synthesizing C6 hydroxy acids could originate from intermediates of fatty acid metabolism. The β-oxidation cycle, for instance, naturally processes intermediates like 3-hydroxyacyl-CoA and 3-ketoacyl-CoA. nih.gov

By introducing specific enzymes, this cycle can be repurposed from a degradative to a synthetic pathway. For example:

Enoyl-CoA Hydratases: Enzymes like PhaJ can hydrate (B1144303) a C6 enoyl-CoA intermediate to form a (R)-3-hydroxyacyl-CoA, a direct precursor for PHA synthesis. nih.gov

Thioesterases: Novel thioesterases could hydrolyze a potential 3-hydroxy-5-oxohexanoyl-CoA intermediate to release the free acid, this compound. frontiersin.org

Genome mining and functional genomics are key tools for discovering these novel enzymes from diverse microbial sources. Elucidating these pathways provides new parts for the synthetic biology toolbox, enabling the construction of more efficient and novel production routes. nih.gov

The efficiency of any biosynthetic pathway is governed by the kinetics of its constituent enzymes and the regulatory networks that control metabolic flux. A thorough understanding of these aspects is crucial for rational pathway optimization.

Enzymatic Reaction Kinetics: Detailed kinetic analysis reveals an enzyme's catalytic mechanism, substrate specificity, and potential bottlenecks. For example, studies on 3-hydroxy-3-methylglutaryl-CoA synthase, an enzyme involved in ketone body synthesis, utilized initial velocity and product inhibition patterns to determine that it follows a Ping Pong kinetic mechanism, involving an acetylated enzyme intermediate. nih.gov Such studies provide essential data for creating accurate metabolic models and identifying rate-limiting steps that can be targeted for protein engineering to improve catalytic efficiency. wisc.edu

Allosteric Control: Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a key mechanism for cellular metabolic control. nih.gov In ketone body metabolism, the activity of key enzymes is regulated by substrate availability (e.g., the acetyl-CoA to CoA ratio) and post-translational modifications like succinylation, which can inactivate enzymes. nih.govwikipedia.org Understanding these native control mechanisms is vital. Furthermore, structure-based design has been used to develop specific allosteric inhibitors that can bind to unique sites on an enzyme, triggering conformational changes that block its activity. nih.gov This knowledge can be leveraged to engineer allosteric regulation into biosynthetic pathways, allowing for dynamic control over metabolic flux in response to specific signals.

EnzymeKinetic ParameterValueSignificanceReference
3-Hydroxy-3-methylglutaryl-CoA synthase (Yeast)Mechanism TypePing Pong Bi-BiIndicates a covalent enzyme intermediate is formed. nih.gov
Km (Acetyl-CoA)8.3 µMHigh affinity for the first substrate. nih.gov
Km (Acetoacetyl-CoA)1.2 µMVery high affinity for the second substrate. nih.gov

Advancements in Stereoselective Synthesis and Asymmetric Catalysis

The biological activity and material properties of chiral molecules like this compound are often dependent on their specific stereochemistry. Therefore, the development of synthetic methods that can precisely control the three-dimensional arrangement of atoms is a major focus of modern organic chemistry. rsc.org Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer, is a powerful tool for achieving this goal. nih.govrsc.org

For the synthesis of this compound, key targets are the stereocenters at the C3 hydroxyl group and potentially the C5 position if the ketone is reduced. Several strategies are being advanced:

Asymmetric Aldol Reactions: Direct aldol reactions using chiral organocatalysts, such as prolinamides, can mimic the function of type II aldolases to produce chiral β-hydroxy ketones with high enantiomeric excess (ee). nih.gov This approach is ideal for establishing the core structure of the target molecule from simple precursors.

Diastereoselective Reduction of β-Hydroxy Ketones: Once a β-hydroxy ketone is formed, the subsequent reduction of the ketone can be directed by the existing hydroxyl group to produce 1,3-diols with high diastereoselectivity. youtube.com Different reagents can favor different diastereomers; for example, catecholborane often yields syn-1,3-diols, while samarium diiodide can be used to produce anti-1,3-diols. acs.orgacs.org

Catalytic Asymmetric Transfer Hydrogenation: This method uses a chiral metal complex (e.g., rhodium or ruthenium) to transfer hydrogen from a simple source (like isopropanol) to a prochiral ketone, generating a chiral alcohol with high enantioselectivity. acs.org

These advanced synthetic methods provide chemists with the tools to access specific stereoisomers of this compound, enabling detailed studies of their properties and facilitating their use as defined building blocks for complex molecules and polymers. organic-chemistry.orgacs.org

Asymmetric MethodKey Reagent/CatalystTransformationTypical SelectivityReference
Direct Aldol ReactionChiral Prolinamide / Zinc TriflateAldehyde + Ketone → Chiral β-Hydroxy KetoneUp to 94% ee nih.gov
Diastereoselective ReductionCatecholboraneβ-Hydroxy Ketone → syn-1,3-DiolHigh syn-selectivity acs.org
Diastereoselective ReductionSamarium Diiodide (SmI2)β-Hydroxy Ketone → anti-1,3-DiolHigh anti-selectivity acs.org
Enzymatic Kinetic ResolutionLipase (B570770) (e.g., Novozyme 435)Racemic β-Hydroxy Ketone → Enantiopure Alcohol + Acetate (B1210297)High dr (>95%) acs.org

Design and Discovery of Highly Enantioselective Biocatalysts

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. For this compound, which possesses a chiral center at the C3 position, the development of highly enantioselective biocatalysts is a critical research frontier. Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, often providing high stereoselectivity under mild reaction conditions.

Current research efforts are drawing inspiration from the vast repertoire of enzymes known to catalyze the formation of chiral alcohols and β-hydroxy ketones. Aldolases, for instance, are powerful carbon-carbon bond-forming enzymes that can be engineered to accept specific substrates and control stereochemical outcomes. The biocatalytic asymmetric aldol addition into unactivated ketones is a particularly relevant area, as it provides a direct route to chiral tertiary alcohols, a structural motif present in many complex molecules. Researchers are exploring the use of pyridoxal-phosphate-dependent aldolases to overcome the thermodynamic and kinetic challenges associated with ketone addition.

Furthermore, ketoreductases (KREDs) are being extensively studied for their ability to asymmetrically reduce prochiral ketones to chiral alcohols. The industrial application of KREDs has been demonstrated in the synthesis of various pharmaceutical intermediates. The design and discovery of novel KREDs with high activity and selectivity towards the ketone group in a precursor of this compound would be a significant breakthrough. Techniques such as directed evolution and rational protein design are being employed to tailor the substrate specificity and enhance the enantioselectivity of these enzymes. The goal is to develop robust biocatalysts capable of producing either the (R)- or (S)-enantiomer of this compound with high optical purity.

Table 1: Examples of Enzyme Classes with Potential for Enantioselective Synthesis of this compound

Enzyme ClassCatalytic ReactionPotential Application for this compound Synthesis
AldolasesAsymmetric aldol additionStereoselective formation of the carbon backbone.
Ketoreductases (KREDs)Asymmetric reduction of ketonesEnantioselective reduction of a precursor to form the chiral hydroxyl group.
LipasesKinetic resolution of racemic mixturesSeparation of enantiomers of this compound or its esters.
DehydrogenasesOxidation/Reduction reactionsInterconversion of keto and hydroxy functional groups with high stereospecificity.

Optimization of One-Pot Chemoenzymatic Syntheses for Industrial Scale

The synthesis of chiral β-hydroxy ketones, structurally related to this compound, has been successfully achieved through one-pot bienzymatic cascades. For example, a decarboxylative aldol reaction catalyzed by a lipase has been combined with a kinetic resolution step, also catalyzed by a lipase, to yield highly enantiomerically enriched products. Similar strategies could be envisioned for this compound, where an initial carbon-carbon bond formation is followed by an enantioselective reduction or resolution.

The optimization of such processes for industrial scale-up presents several challenges. These include ensuring the compatibility of reaction conditions for both the chemical and enzymatic steps, managing catalyst inhibition, and developing efficient product recovery methods. Researchers are exploring various strategies to address these challenges, such as enzyme immobilization, the use of biphasic solvent systems, and the development of robust engineered enzymes that can tolerate industrial process conditions. The ultimate goal is to design a continuous flow process for the synthesis of this compound, which would offer significant advantages in terms of productivity and process control.

Interdisciplinary Research and Broader Biological Significance

Beyond its synthetic utility, this compound is gaining attention for its potential roles in complex biological systems. Interdisciplinary research at the interface of chemistry, biology, and environmental science is beginning to shed light on the broader biological significance of this molecule.

Understanding Roles in Complex Microbial Ecosystems and Environmental Processes

The production and consumption of SCFAs by gut microbiota have profound effects on host health, influencing everything from immune function to metabolic regulation. nih.govyoutube.com While the specific role of this compound in these processes is not yet fully understood, its position as a metabolic intermediate suggests that it could serve as a nutrient source for certain microbes or act as a signaling molecule within the gut ecosystem. Short-chain fatty acids and their derivatives are known to be involved in quorum sensing, a form of bacterial communication that regulates collective behaviors. nih.govasm.orgresearchgate.netasm.org Future research will likely focus on elucidating the metabolic fate of this compound in different microbial species and its impact on the structure and function of microbial communities.

Development of this compound Derivatives as Chemical Probes for Biological Pathway Investigations

Chemical probes are powerful tools for dissecting complex biological pathways and identifying the molecular targets of bioactive compounds. The structural features of this compound, particularly its β-hydroxy ketone motif, make it an attractive scaffold for the design of chemical probes. This motif is found in many polyketide natural products, which are synthesized by large multienzyme complexes called polyketide synthases (PKSs).

Researchers are developing chemical probes that mimic polyketide intermediates to study the mechanism of PKSs and to generate novel, unnatural polyketides with potential therapeutic properties. nih.govnih.gov By analogy, derivatives of this compound could be synthesized to probe the activity of enzymes involved in its metabolism or in related pathways. For example, tagged derivatives containing fluorescent or affinity labels could be used to identify and isolate proteins that bind to this compound. Such studies would provide valuable insights into its biological targets and mechanisms of action.

Furthermore, the development of a library of this compound derivatives with systematic structural modifications could be used to explore structure-activity relationships and to identify compounds with enhanced or novel biological activities. This approach has been successfully applied to other β-hydroxy ketones to develop new anticancer agents and other therapeutic leads. nih.gov The exploration of this compound derivatives as chemical probes represents a promising avenue for future research with the potential to uncover new biological functions and therapeutic applications.

Q & A

Q. What are the standard laboratory methods for synthesizing 3-Hydroxy-5-oxohexanoic acid?

Synthesis can occur via microbial degradation pathways or chemical derivatization. For microbial synthesis, Eubacterium oxidoreducens enzymatically converts phloroglucinol to dihydrophloroglucinol, which is hydrolyzed to this compound using NADPH-dependent reductases and hydrolases . For chemical synthesis, derivatives like (S)-camphanoyl esters can be prepared for stereochemical analysis via X-ray crystallography .

Q. What analytical techniques are recommended for characterizing this compound?

High-resolution field desorption mass spectrometry (HR-FDMS) and proton nuclear magnetic resonance (¹H-NMR) are critical for structural elucidation. For stereochemical confirmation, X-ray crystallography of derivatives (e.g., camphanoyl esters) is authoritative . Chromatographic methods (HPLC/GC) paired with MS are used for purity assessment .

Q. How is this compound handled safely in laboratory settings?

While specific toxicity data is limited, general protocols for handling hydroxy-oxo acids apply: use gloves (tested for impermeability), sealed goggles, and work in ventilated areas. Store in cool, dry conditions away from strong acids/oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed metabolic pathways involving this compound?

Contradictions often arise from competing degradation routes (e.g., aerobic vs. anaerobic). To address this:

  • Use isotopic labeling (e.g., ¹³C) to track carbon flux in E. oxidoreducens cultures .
  • Compare enzyme kinetics (Km/Vmax) of phloroglucinol reductase and β-oxidation enzymes to identify dominant pathways .
  • Validate intermediates via tandem MS and NMR against synthetic standards .

Q. What experimental designs are optimal for studying anaerobic biodegradation of aromatic precursors to this compound?

  • Use strict anaerobic chambers with redox buffers (e.g., cysteine-HCl) to maintain anoxic conditions .
  • Monitor phloroglucinol conversion via UV-Vis spectroscopy (λ=270 nm for aromatic intermediates) and GC-MS for this compound .
  • Include negative controls with heat-inactivated enzymes to confirm biotic degradation .

Q. How can enzyme inhibition studies elucidate the role of this compound in metabolic networks?

  • Design competitive inhibition assays using analogs like 4-amino-6-chloro-5-oxohexanoic acid, which irreversibly modifies lysine residues in glutamate dehydrogenase .
  • Measure activity loss over time and correlate with radioactive tracer incorporation (³H-labeled inhibitors) to quantify subunit-specific effects .
  • Pair kinetic data with structural modeling (e.g., Cryo-EM) to map active-site interactions .

Q. What methodologies are used to determine the stereochemical configuration of this compound derivatives?

  • Synthesize chiral derivatives (e.g., camphanoyl esters) and analyze via single-crystal X-ray diffraction .
  • Use circular dichroism (CD) spectroscopy to compare optical activity with known standards .
  • Apply chiral HPLC columns (e.g., amylose-based) with polarimetric detection for enantiomeric resolution .

Methodological Considerations

Q. How to address conflicting data in β-oxidation studies of this compound?

  • Replicate experiments under standardized conditions (pH 7.0, 37°C, NAD+ cofactor).
  • Use knockout microbial strains lacking β-oxidation genes to isolate pathway contributions .
  • Cross-validate results with isotopic tracing (e.g., ¹⁴C-acetate) to quantify metabolite yields .

Q. What statistical approaches are suitable for analyzing enzyme kinetic data in inhibition studies?

  • Fit time-course inactivation data to biphasic exponential decay models to identify cooperative subunit interactions .
  • Apply nonlinear regression (e.g., Michaelis-Menten with Hill coefficients) to assess allosteric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.